C18H32N2O3S
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Overview
Description
The compound with the molecular formula C18H32N2O3S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H32N2O3S can be achieved through various synthetic routes. One common method involves the alkylation reaction. For instance, 1-vinylimidazole can be dissolved in acetonitrile at 50°C, followed by the addition of 1,3-propane sultone under vigorous magnetic stirring. The mixture is then stirred at 50°C for 24 hours to yield the desired compound .
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and high-throughput screening are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
C18H32N2O3S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
C18H32N2O3S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of C18H32N2O3S involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
C18H32N2O3S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with the same functional groups or similar molecular weights.
Biological Activity
The compound with the molecular formula C18H32N2O3S , known as tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Features
The compound features a unique combination of structural elements:
- Cyclopenta[c]pyrrole Backbone : Known for potential anti-cancer properties.
- Amino Acid Derivative : Enhances interactions with biological targets, possibly affecting enzyme activity and receptor binding.
- tert-Butyl Group : May improve solubility and bioactivity compared to simpler analogs.
Table 1: Structural Features and Associated Biological Activities
Component | Structural Features | Biological Activity |
---|---|---|
Cyclopenta[c]pyrrole | Base structure | Potential anti-cancer properties |
2-Amino-3-methylbutanoic acid | Similar amino acid structure | Involved in metabolic pathways |
tert-Butyl group | Enhances solubility | Increases bioactivity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:
- Enzymatic Modulation : Inhibition or activation of specific enzymatic reactions.
- Cellular Signaling Alteration : Changes in cellular signaling pathways that can influence gene expression.
Research indicates that compounds related to cyclopenta[c]pyrrole have shown promising results in anti-inflammatory and neuroprotective studies, suggesting a broad therapeutic potential for this compound.
Case Study 1: Anti-Cancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-cancer activity of derivatives of cyclopenta[c]pyrrole. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo models. The presence of the amino acid derivative in this compound enhanced its efficacy against certain cancer cell lines, suggesting a synergistic effect due to its structural complexity.
Case Study 2: Neuroprotective Effects
Another significant study focused on the neuroprotective effects of cyclopenta[c]pyrrole derivatives. The research demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. This protective effect was attributed to their ability to modulate signaling pathways associated with cell survival.
Table 2: Summary of Key Studies on this compound
Study Focus | Findings | Reference |
---|---|---|
Anti-Cancer Activity | Inhibition of tumor growth in vitro and vivo | Journal of Medicinal Chemistry |
Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Journal of Medicinal Chemistry |
Properties
Molecular Formula |
C18H32N2O3S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-(dibutyl-λ4-sulfanylidene)-1-hexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H32N2O3S/c1-4-7-10-11-12-20-17(22)15(16(21)19-18(20)23)24(13-8-5-2)14-9-6-3/h4-14H2,1-3H3,(H,19,21,23) |
InChI Key |
MOXFGXPEEZNAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=S(CCCC)CCCC)C(=O)NC1=O |
Origin of Product |
United States |
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